molecular formula C13H8ClIO B1614021 3'-Chloro-2-iodobenzophenone CAS No. 890098-14-3

3'-Chloro-2-iodobenzophenone

Cat. No.: B1614021
CAS No.: 890098-14-3
M. Wt: 342.56 g/mol
InChI Key: ZRRWPZYNBSTGAM-UHFFFAOYSA-N
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Description

3’-Chloro-2-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the iodination of 3’-chloroacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like copper(II) sulfate.

Industrial Production Methods: Industrial production of 3’-Chloro-2-iodobenzophenone may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products:

  • Substituted benzophenones
  • Quinones
  • Hydroxy derivatives
  • Biaryl compounds

Scientific Research Applications

3’-Chloro-2-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-iodobenzophenone involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, signal transduction, and cellular metabolism. The presence of halogen atoms enhances its ability to form strong interactions with target molecules.

Comparison with Similar Compounds

  • 3’-Chloro-2-bromobenzophenone
  • 3’-Chloro-2-fluorobenzophenone
  • 3’-Chloro-2-methylbenzophenone

Comparison:

    3’-Chloro-2-iodobenzophenone vs. 3’-Chloro-2-bromobenzophenone: The iodine atom in 3’-Chloro-2-iodobenzophenone makes it more reactive in coupling reactions compared to the bromine atom in 3’-Chloro-2-bromobenzophenone.

    3’-Chloro-2-iodobenzophenone vs. 3’-Chloro-2-fluorobenzophenone: The larger size and higher polarizability of the iodine atom in 3’-Chloro-2-iodobenzophenone result in stronger interactions with molecular targets compared to the fluorine atom in 3’-Chloro-2-fluorobenzophenone.

    3’-Chloro-2-iodobenzophenone vs. 3’-Chloro-2-methylbenzophenone: The presence of the iodine atom in 3’-Chloro-2-iodobenzophenone provides unique reactivity and interaction profiles that are not observed with the methyl group in 3’-Chloro-2-methylbenzophenone.

Properties

IUPAC Name

(3-chlorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRWPZYNBSTGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641500
Record name (3-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-14-3
Record name (3-Chlorophenyl)(2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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